molecular formula C24H32N6O3 B611999 AZ3146 CAS No. 1124329-14-1

AZ3146

カタログ番号: B611999
CAS番号: 1124329-14-1
分子量: 452.5 g/mol
InChIキー: YUKWVHPTFRQHMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZ 3146は、単極紡錘体1キナーゼ(MPS1)の強力で選択的な阻害剤として知られる化学化合物です。このキナーゼは、細胞分裂中の染色体の適切な整列と分離を保証する紡錘体集合チェックポイントに不可欠です。 AZ 3146は、染色体整列を妨げ、紡錘体集合チェックポイントを無視する能力により、科学研究において大きな注目を集めています .

科学的研究の応用

AZ 3146 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of monopolar spindle 1 kinase and its effects on cell division.

    Biology: Employed in cell biology research to investigate the role of monopolar spindle 1 kinase in chromosome alignment and segregation.

    Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to interfere with cell division.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting monopolar spindle 1 kinase

作用機序

AZ 3146は、単極紡錘体1キナーゼを選択的に阻害することで効果を発揮します。この阻害は、紡錘体集合チェックポイントに関与する重要なタンパク質のリン酸化を阻止し、有糸分裂を完了するのに必要な時間の短縮と、異常な有糸分裂を引き起こします。 この化合物は、Mad1、Mad2、セントロメアタンパク質Eなどのタンパク質がキнетоコアへの動員を妨げ、最終的に染色体の整列と分離を阻害します .

生化学分析

Biochemical Properties

AZ3146 is a potent and selective inhibitor of monopolar spindle 1 kinase (Mps1), with an IC50 value of approximately 35 nM . Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), which ensures proper chromosome alignment and segregation during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to premature mitotic exit and chromosome missegregation . This compound interacts with the ATP-binding pocket of Mps1, preventing its phosphorylation activity. Additionally, this compound has minimal activity against other kinases, such as FAK, JNK1, JNK2, and KIT .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In HeLa cells, treatment with this compound leads to a significant reduction in the time required to complete mitosis, from 90 minutes to 32 minutes . This accelerated mitotic progression results in abnormal mitosis, with approximately 50% of treated cells entering anaphase without proper chromosome alignment . Furthermore, this compound-treated cells exhibit increased mitotic errors and chromosomal instability, which can lead to cell death . The compound also affects the recruitment of key SAC proteins, such as Mad1 and Mad2, to kinetochores, further compromising the checkpoint function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of Mps1, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of Mps1 substrates, which are essential for the recruitment of SAC proteins to kinetochores. As a result, the SAC is overridden, leading to premature anaphase onset and chromosome missegregation . This compound also affects the localization and function of other mitotic proteins, such as CENP-E, a kinesin-related motor protein involved in chromosome alignment . The compound’s selectivity for Mps1 over other kinases ensures its targeted action in disrupting mitotic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Short-term exposure to this compound results in rapid mitotic progression and increased mitotic errors . Prolonged treatment can lead to the development of resistance due to mutations in the Mps1 kinase domain . These mutations hinder the binding of this compound to Mps1, reducing its inhibitory efficacy. Additionally, this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can induce chromosomal instability and aneuploidy in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound effectively inhibits Mps1 activity, leading to mitotic errors and cell death in rapidly dividing cells . Higher doses can result in toxic effects, including severe chromosomal missegregation and aneuploidy . In mouse models, this compound has been shown to reduce tumor growth by inducing mitotic catastrophe in cancer cells . The therapeutic window is narrow, and careful dose optimization is required to minimize adverse effects.

Metabolic Pathways

This compound is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated and subsequently conjugated with glucuronic acid, facilitating its excretion via the bile and urine . Enzymes such as cytochrome P450s (CYPs) play a crucial role in the oxidative metabolism of this compound . The metabolic pathways of this compound can influence its bioavailability and pharmacokinetics, affecting its overall efficacy and safety profile.

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross the cell membrane and accumulate in the cytoplasm, where it exerts its inhibitory effects on Mps1 . Additionally, this compound can interact with intracellular transporters and binding proteins, influencing its localization and concentration within different cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

This compound predominantly localizes to the cytoplasm, where it targets Mps1 and other mitotic proteins . The compound’s subcellular localization is critical for its function, as it needs to access the kinetochores and centrosomes during mitosis . This compound does not possess specific targeting signals or post-translational modifications that direct it to particular organelles . Its ability to inhibit Mps1 activity at the kinetochores is essential for its role in disrupting the SAC and inducing mitotic errors .

準備方法

合成経路と反応条件

AZ 3146は、プリンノン誘導体の形成を含む一連の化学反応によって合成されます。合成経路には、通常、次の手順が含まれます。

工業生産方法

AZ 3146の工業生産では、同様の合成経路に従いますが、大量生産に対応するためにスケールアップされます。 反応条件は効率と収率を最適化するために最適化され、高度な精製技術が採用されて、化合物が必要な純度基準を満たしていることが保証されます .

化学反応の分析

反応の種類

AZ 3146は、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって酸化プリンノン誘導体が得られる場合があり、置換反応によって様々な置換プリンノン化合物が生成されます .

科学研究への応用

AZ 3146は、以下を含む、幅広い科学研究への応用を持っています。

    化学: 単極紡錘体1キナーゼの阻害とその細胞分裂への影響を研究するためのツール化合物として使用されます。

    生物学: 細胞生物学研究において、単極紡錘体1キナーゼの染色体整列と分離における役割を調査するために使用されます。

    医学: 細胞分裂を妨げる能力から、癌治療における潜在的な治療用途が探索されています。

    産業: 単極紡錘体1キナーゼを標的とする新規医薬品や治療薬の開発に使用されています

類似化合物との比較

類似化合物

AZ 3146の独自性

AZ 3146は、単極紡錘体1キナーゼに対する高い選択性と、他のキナーゼに対する最小限の活性を持つため、独自です。 この選択性は、細胞分裂における単極紡錘体1キナーゼの特定の役割を研究し、標的療法を開発するための貴重なツールとなっています .

生物活性

AZ3146 is a potent and selective inhibitor of the monopolar spindle 1 (Mps1) kinase, which plays a crucial role in the regulation of the mitotic checkpoint during cell division. This compound has garnered attention in cancer research due to its ability to override the spindle assembly checkpoint (SAC), leading to chromosomal instability and potential therapeutic applications in various malignancies.

  • Chemical Structure : this compound is designed to inhibit Mps1 activity, exhibiting an IC50 value of approximately 35 nM . It demonstrates selectivity against 46 other kinases, including Cdk1 and Aurora B, making it a valuable tool for studying Mps1 function in cellular contexts .
  • Mechanism of Action : this compound interferes with the recruitment of critical proteins such as Mad1 and Mad2 to kinetochores, essential for proper chromosome alignment during mitosis. By inhibiting Mps1, this compound disrupts the SAC, resulting in premature mitotic exit and chromosomal misalignment .
PropertyValue
TargetMps1 kinase
IC5035 nM
SelectivityOver 46 kinases
Primary ActionOverrides spindle assembly checkpoint

In Vitro Studies

This compound has been tested across various cancer cell lines, demonstrating its efficacy in impairing cell viability and promoting chromosomal instability. For instance:

  • Hepatocellular Carcinoma (HCC) : In HCC cell lines, this compound was shown to decrease cell growth significantly. The inhibition of TTK (the human homolog of Mps1) by this compound led to reduced proliferation and migration capabilities of these cancer cells .
  • Cervical Carcinoma : Studies indicated that this compound inhibited proliferation in HeLa cells, showcasing its potential as a therapeutic agent against cervical cancer .

Case Studies

  • Acute Myeloid Leukemia (AML) : A retrospective study involving AML patient samples revealed that high levels of chromosomal instability induced by this compound correlated with poor clinical outcomes. The compound was used to induce chromosome segregation errors in AML cell lines, highlighting its role in enhancing our understanding of CIN's impact on cancer progression .
  • Mitotic Catastrophe : In various cancer models, this compound treatment resulted in mitotic catastrophe characterized by abnormal mitoses. Approximately 90% of treated cells exhibited significant deviations from normal mitotic processes, such as entering anaphase without proper chromosome alignment .

In Vivo Studies

While most studies focus on in vitro applications, the potential for this compound's use in vivo remains an area for future research. Current findings suggest that further investigations using animal models are necessary to assess its therapeutic efficacy and safety profiles.

Resistance Mechanisms

Despite its promising applications, resistance to Mps1 inhibitors like this compound can develop through mutations in the Mps1 kinase domain. Research has identified specific mutations that confer resistance, complicating treatment strategies. Understanding these mechanisms is vital for developing next-generation inhibitors or combination therapies that can overcome resistance .

Summary of Resistance Mechanisms

Mutation TypeImpact on Efficacy
Point mutations in Mps1Conferred resistance
Structural changesAltered binding affinity

特性

IUPAC Name

9-cyclopentyl-2-[2-methoxy-4-(1-methylpiperidin-4-yl)oxyanilino]-7-methylpurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3/c1-28-12-10-17(11-13-28)33-18-8-9-19(21(14-18)32-3)26-23-25-15-20-22(27-23)30(24(31)29(20)2)16-6-4-5-7-16/h8-9,14-17H,4-7,10-13H2,1-3H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKWVHPTFRQHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719960
Record name 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124329-14-1
Record name 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZ3146
Reactant of Route 2
Reactant of Route 2
AZ3146
Reactant of Route 3
Reactant of Route 3
AZ3146
Reactant of Route 4
Reactant of Route 4
AZ3146
Reactant of Route 5
Reactant of Route 5
AZ3146
Reactant of Route 6
Reactant of Route 6
AZ3146

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。